molecular formula C10H11NO B121554 5-Methoxy-2-methylindole CAS No. 1076-74-0

5-Methoxy-2-methylindole

Cat. No. B121554
CAS RN: 1076-74-0
M. Wt: 161.2 g/mol
InChI Key: VSWGLJOQFUMFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their presence in natural products and pharmaceuticals. The methoxy group at the 5-position and a methyl group at the 2-position distinguish this compound from other indole derivatives, potentially affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of 5-Methoxy-2-methylindole and related compounds has been explored in various studies. For instance, a simple synthesis route for 5-methoxyindole, which could be a precursor to 5-Methoxy-2-methylindole, was described, involving the rearrangement of 1-methoxy- and 1-hydroxy-2-oxindoles in acidic solution to form 5-substituted 2-aminophenylacetic acid derivatives, followed by cyclization to the corresponding 2-oxindoles . Additionally, the synthesis of 5-methoxy-2-chloro-3-formyl-6-methylindole has been reported, which could be further modified to produce 5-Methoxy-2-methylindole .

Molecular Structure Analysis

Structural studies of indole derivatives, such as 5-methoxyindole-3-acetic acid, provide insights into the molecular structure of these compounds. The crystal structure of 5-methoxyindole-3-acetic acid revealed that the molecules are hydrogen-bonded into dimers, which are held together in an infinite double-layered sheet structure . Although this study does not directly describe 5-Methoxy-2-methylindole, it provides a basis for understanding the potential structural characteristics of methoxyindole derivatives.

Chemical Reactions Analysis

The reactivity of 5-methoxyindole derivatives has been investigated in various contexts. For example, the chlorination of 5-methoxyindole-2-carboxylic acid and its methyl ester with N,N-dichlorourethane (DCU) in acetic acid led to the formation of novel chlorinated isatins and oxindoles . This suggests that 5-Methoxy-2-methylindole could also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxyindole derivatives have been characterized using various spectroscopic techniques. For instance, the photophysics of 5-methoxyindole were studied, revealing its non-excimer forming nature and providing data on its fluorescence quantum yield and lifetime . Additionally, spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, included FT-IR, FT-Raman, UV, and NMR analyses, which helped in understanding the vibrational modes, electronic nature, and chemical environment of the molecule . These studies contribute to a comprehensive understanding of the properties of 5-methoxyindole derivatives, which could be extrapolated to 5-Methoxy-2-methylindole.

Scientific Research Applications

Chemical Synthesis

5-Methoxy-2-methylindole has been used in the synthesis of novel compounds. For instance, it has been involved in the preparation of novel indole-benzimidazole derivatives through a process involving phenylhydrazines and levulinic acid, subsequently condensed with substituted o-phenylenediamines (Wang et al., 2016). Additionally, it has been used as a chemical lead in the development of a prostaglandin D2 receptor antagonist, where its derivatives exhibited PGD2 receptor binding and blocked cyclic adenosine monophosphate formation in vitro (Torisu et al., 2005).

Nucleophilic Reactivity Studies

The reactivity parameters of 5-methoxyindole, including 5-Methoxy-2-methylindole, have been characterized in the context of nucleophilic reactions. These studies have provided insights into the behavior of these compounds in different chemical reactions and have helped in understanding their interactions with other substances (Lakhdar et al., 2006).

Crystal Structure Analysis

In crystallography, 5-Methoxy-2-methylindole derivatives have been synthesized and analyzed for their structural properties. For example, a study synthesized a biologically relevant compound involving 5-methoxyindole and characterized it using elemental analyses, IR spectra, and single crystal X-ray analysis (Sharma et al., 2017).

Spectroscopic Profiling

5-Methoxy-2-methylindole has been a subject of spectroscopic studies, such as the characterization of Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), prepared from 5-methoxyindole-2-carboxylic acid. These studies provide valuable information about the electronic nature and reactivity of these molecules (Almutairi et al., 2017).

Synthesis of Novel Compounds

It has been used in the synthesis of a range of novel compounds, including antimicrobial agents and compounds with potential anticancer properties. For instance, its derivatives have been synthesized and evaluated for their antimicrobial activity (Donawade et al., 2006).

Development of Antimitotic Agents

Derivatives of 5-Methoxy-2-methylindole have been investigated as antimitotic agents and tubulin inhibitors, offering potential in the development of new cancer therapies (Romagnoli et al., 2008).

Electrosynthesis Applications

It has also found application in electrosynthesis, for example, in the formation of poly(5-methoxyindole) films with fluorescence properties, which can have implications in materials science and engineering (Nie et al., 2008).

Safety And Hazards

5-Methoxy-2-methylindole is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWGLJOQFUMFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148115
Record name 5-Methoxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylindole

CAS RN

1076-74-0
Record name 5-Methoxy-2-methylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-methylindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-methylindole
Reactant of Route 2
5-Methoxy-2-methylindole
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2-methylindole
Reactant of Route 4
5-Methoxy-2-methylindole
Reactant of Route 5
Reactant of Route 5
5-Methoxy-2-methylindole
Reactant of Route 6
5-Methoxy-2-methylindole

Citations

For This Compound
1,050
Citations
TJ Kistenmacher, RE Marsh - Journal of the American Chemical …, 1972 - ACS Publications
The crystal and molecular structure of the antiinflammatory agent indomethacin has been determined by single-crystal X-ray diffraction methods. Crystals of indomethacin, l-(p-…
Number of citations: 186 pubs.acs.org
GY Paris, DL Garmaise, DG Cimon… - Journal of medicinal …, 1980 - ACS Publications
… Mono-, bis-, and tris[l-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetyl]glycerides and l,3-dialkanoyl-2-[ 1(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetyl]glycerides were …
Number of citations: 54 pubs.acs.org
SD Brandt, R Tearavarich, N Dempster… - Drug Testing and …, 2012 - Wiley Online Library
… In the present study, 5-methoxy-2-methylindole was acylated with oxalyl chloride to yield the glyoxalyl chloride intermediate a followed by reaction with the corresponding amine. The …
GR Allen Jr, VG De Vries, EN Greenblatt… - Journal of Medicinal …, 1973 - ACS Publications
… of the Nenitzescu5-hydroxyindole synthesis have resultedin procedures for the preparation of reasonable quantities of 4-, 6-, and 7-methyl derivatives of 5-methoxy-2-methylindole. Thus…
Number of citations: 7 pubs.acs.org
KA Pitt, EF Hourahane, A Johnston, KI Pacey… - Marine Biology, 2020 - Springer
… Preparation of 5-methoxy-2-methylindole A 50 µM stock solution of 5-methoxy-2-methylindole (C 10 H 11 NO; Sigma-Aldrich) was prepared by adding 16 mg of 5MeO2MeIn to 2 mL of …
Number of citations: 3 link.springer.com
JF Poletto, GR Allen Jr, AE Sloboda… - Journal of Medicinal …, 1973 - ACS Publications
… -5-methoxy-2-methylindole was prepared, according to the method of Sanna,6 from the bromomagnesium salt of 5-methoxy2-methylindole … 3-chloroacetyl-5-methoxy-2methylindole and …
Number of citations: 26 pubs.acs.org
AM Ismaiel, M Titeler, KJ Miller, TS Smith… - Journal of medicinal …, 1990 - ACS Publications
… of 5-methoxy-2-methylindole. Compounds 3 and 4 were conveniently prepared in this study by the SpeeterAnthony method. The appropriate 5-(benzyloxy)- or 5methoxy-2-methylindole …
Number of citations: 110 pubs.acs.org
M Giordano, L Capelli, U Chianese - Arzneimittel-forschung, 1975 - europepmc.org
A new nonsteroidal anti-inflammatory agent, 1-(p-chlorobenzyl)-5-methylindole-3-acetic acid monohydrate glucosamide (glucametacine, Teoremac¿), was used in the treatment of a …
Number of citations: 7 europepmc.org
I Tanaka, H Yoshizumi, Y Tanaka, S Takeda… - Arzneimittel …, 1986 - europepmc.org
When the effects of new antiinflammatory drugs, 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-indole-3-acetate (TB 219) and 2-[(2-carboxyphenoxy) carbonyl] phenyl-1-(4-…
Number of citations: 3 europepmc.org
G Carlucci, P Mazzeo, MG Quaglia… - International journal of …, 1989 - Elsevier
A method for the determination of 5-methoxy-2-methylindole-3-acetic acid in indomethacin (bulk material and pharmaceutical formulations) by third-derivative ultraviolet …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.